molecular formula C21H23NO3S B4711868 N-{2-[2-(propan-2-yl)phenoxy]ethyl}naphthalene-2-sulfonamide

N-{2-[2-(propan-2-yl)phenoxy]ethyl}naphthalene-2-sulfonamide

Cat. No.: B4711868
M. Wt: 369.5 g/mol
InChI Key: OFIZWLDYFJZRCA-UHFFFAOYSA-N
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Description

N-{2-[2-(propan-2-yl)phenoxy]ethyl}naphthalene-2-sulfonamide is a complex organic compound that features a naphthalene sulfonamide core with a phenoxyethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[2-(propan-2-yl)phenoxy]ethyl}naphthalene-2-sulfonamide typically involves multiple steps, starting with the preparation of the naphthalene-2-sulfonamide core. This can be achieved through sulfonation of naphthalene followed by amination. The phenoxyethyl side chain is then introduced via an etherification reaction using 2-(propan-2-yl)phenol and an appropriate alkylating agent under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-{2-[2-(propan-2-yl)phenoxy]ethyl}naphthalene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-{2-[2-(propan-2-yl)phenoxy]ethyl}naphthalene-2-sulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.

    Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-{2-[2-(propan-2-yl)phenoxy]ethyl}naphthalene-2-sulfonamide involves its interaction with specific molecular targets. This could include binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene-2-sulfonamide: Shares the sulfonamide core but lacks the phenoxyethyl side chain.

    2-(propan-2-yl)phenol: Contains the phenol moiety but without the naphthalene sulfonamide structure.

    Phenoxyethyl derivatives: Compounds with similar side chains but different core structures.

Uniqueness

N-{2-[2-(propan-2-yl)phenoxy]ethyl}naphthalene-2-sulfonamide is unique due to its combination of a naphthalene sulfonamide core with a phenoxyethyl side chain. This unique structure imparts specific chemical and biological properties that distinguish it from other related compounds.

Properties

IUPAC Name

N-[2-(2-propan-2-ylphenoxy)ethyl]naphthalene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO3S/c1-16(2)20-9-5-6-10-21(20)25-14-13-22-26(23,24)19-12-11-17-7-3-4-8-18(17)15-19/h3-12,15-16,22H,13-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFIZWLDYFJZRCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1OCCNS(=O)(=O)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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